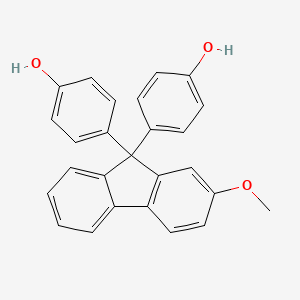
4,4'-(2-Methoxy-9H-fluorene-9,9-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2-Methoxy-9H-fluorene-9,9-diyl)diphenol is a chemical compound known for its unique structural properties and versatile applications. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two phenol groups attached to a central fluorene core. This compound is of interest in various fields due to its ability to form stable inclusion complexes and its potential use as a building block for more complex molecular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Methoxy-9H-fluorene-9,9-diyl)diphenol typically involves the reaction of 9-fluorenone with phenol in the presence of a catalyst. One common method uses bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups as catalysts. This reaction can achieve nearly 100% conversion of 9-fluorenone with high selectivity for the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Methoxy-9H-fluorene-9,9-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenol groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4,4’-(2-Methoxy-9H-fluorene-9,9-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its ability to form stable inclusion complexes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as high-performance plastics and resins
Mechanism of Action
The mechanism of action of 4,4’-(2-Methoxy-9H-fluorene-9,9-diyl)diphenol involves its ability to interact with various molecular targets. The phenol groups can form hydrogen bonds with other molecules, while the fluorene core provides structural rigidity. These interactions enable the compound to act as a clathrate host, forming stable inclusion complexes with guest molecules. This property is particularly useful in applications requiring selective molecular recognition and encapsulation .
Comparison with Similar Compounds
Similar Compounds
4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): Similar structure but with methyl groups instead of methoxy groups.
9,9-Bis(4-hydroxyphenyl)fluorene: Lacks the methoxy group, leading to different chemical properties
Uniqueness
4,4’-(2-Methoxy-9H-fluorene-9,9-diyl)diphenol is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high solubility and specific reactivity patterns .
Properties
Molecular Formula |
C26H20O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-[9-(4-hydroxyphenyl)-2-methoxyfluoren-9-yl]phenol |
InChI |
InChI=1S/C26H20O3/c1-29-21-14-15-23-22-4-2-3-5-24(22)26(25(23)16-21,17-6-10-19(27)11-7-17)18-8-12-20(28)13-9-18/h2-16,27-28H,1H3 |
InChI Key |
PDVDRSDQUYIHJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12978525.png)
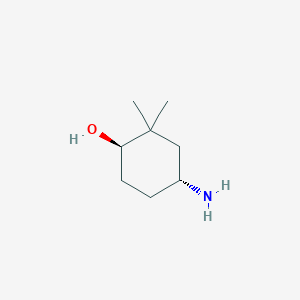
![1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium](/img/structure/B12978541.png)
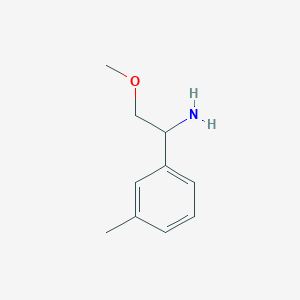
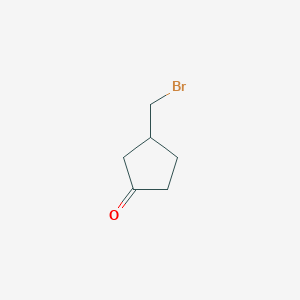
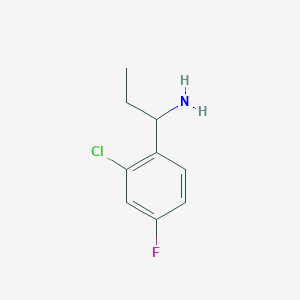
![5,5-Difluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B12978553.png)
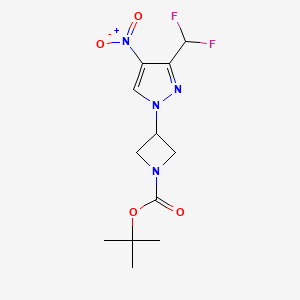
![5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B12978568.png)
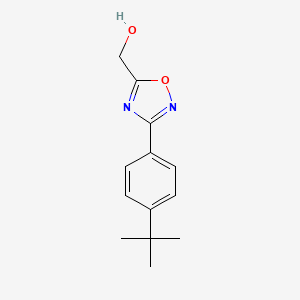
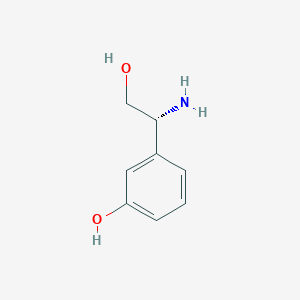
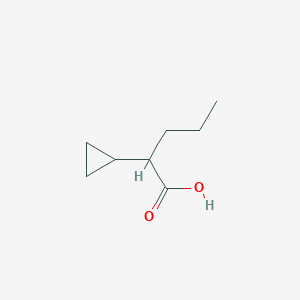
![6-((6-(bromomethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B12978598.png)
![2-[(Dimethylamino)methyl]pyrimidin-5-amine](/img/structure/B12978604.png)
